molecular formula C12H18O B12711004 Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene CAS No. 94021-60-0

Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene

Cat. No.: B12711004
CAS No.: 94021-60-0
M. Wt: 178.27 g/mol
InChI Key: PALRMMBVTSAXSM-UHFFFAOYSA-N
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Description

Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene is a complex organic compound with a unique structure that includes multiple ring systems and an oxirane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the indene and oxirane rings. Specific reagents and catalysts are used to facilitate these reactions, ensuring the correct formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene has several scientific research applications:

Mechanism of Action

The mechanism of action of octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene include:

Uniqueness

This compound is unique due to its specific combination of ring systems and functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

94021-60-0

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3,5-dimethyl-4-oxatetracyclo[6.2.1.02,7.03,5]undecane

InChI

InChI=1S/C12H18O/c1-11-6-9-7-3-4-8(5-7)10(9)12(11,2)13-11/h7-10H,3-6H2,1-2H3

InChI Key

PALRMMBVTSAXSM-UHFFFAOYSA-N

Canonical SMILES

CC12CC3C4CCC(C4)C3C1(O2)C

Origin of Product

United States

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